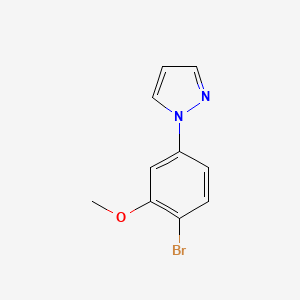
1-(4-bromo-3-methoxyphenyl)-1H-pyrazole
Overview
Description
“1-(4-bromo-3-methoxyphenyl)-1H-pyrazole” is a chemical compound that has a bromo substituent in position 4 and a methoxy substituent in position 3 of the pyrazole nucleus . It is a desirable starting compound for further transformation .
Synthesis Analysis
The synthesis of “1-(4-bromo-3-methoxyphenyl)-1H-pyrazole” involves several stages . The first stage involves a Sandmeyer Reaction with 4-bromo-3-methoxyaniline, hydrogen chloride, and sodium nitrite in water at -5 to 0 degrees Celsius for 1 hour . The second stage involves sodium acetate with Acetaldehyde oxime and copper(II) sulfate in water at 0 to 10 degrees Celsius for 2 hours . The final stage involves hydrogen chloride in water for 2 hours under reflux .
Molecular Structure Analysis
The molecular structure of “1-(4-bromo-3-methoxyphenyl)-1H-pyrazole” is complex. It has a protected OH-group in position 3 and a bromo substituent in position 4 of the pyrazole nucleus . This makes it a desirable starting compound for further transformation .
Scientific Research Applications
Synthesis and Bioevaluation
Pyrazoles, including derivatives like 1-(4-bromo-3-methoxyphenyl)-1H-pyrazole, are crucial in developing compounds with significant agrochemical and pharmaceutical activities. A new series of pyrazole derivatives has been synthesized using various methods, including microwave conditions, showcasing potential herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. These findings underline the versatile applications of pyrazoles in creating compounds with desirable physical and chemical characteristics for various biological activities (Sheetal et al., 2018).
Pyrazole Heterocycles in Drug Design
Pyrazole moieties, integral to many biologically active compounds, play a pivotal role in medicinal chemistry. Their incorporation in drug design highlights their significance across a spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects, among others. The success of pyrazole COX-2 inhibitors further emphasizes their importance in creating novel therapeutic agents (A. M. Dar & Shamsuzzaman, 2015).
Organophosphorus Azoles
The study of organophosphorus azoles, including pyrazoles, through techniques like multinuclear NMR spectroscopy and quantum chemistry, reveals their complex stereochemical structures. This research aids in understanding the tetra-, penta-, and hexacoordinated phosphorus atoms of phosphorylated N-vinylazoles and their Z/E isomerization, offering insights into designing more effective pharmaceuticals and materials (L. Larina, 2023).
Pyrazole Analogs as Therapeutic Agents
Research into pyrazole analogs has shown their potential as various therapeutic agents, such as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, and hypoglycemic agents. This versatility in pharmacological activities, coupled with their clinical efficacy, points to the ongoing need for developing new drug candidates bearing the pyrazole moiety, with an emphasis on minimizing side effects (S. Ganguly & Sony Jacob, 2017).
Pyrazole Scaffolds in Anti-Inflammatory and Antiviral Drug Design
The incorporation of pyrazole scaffolds into molecules has led to the development of novel therapeutic agents, particularly in anti-viral and anti-inflammatory treatments. The structural versatility of pyrazoles, combined with their ability to target multiple biological pathways, underscores their significance in the design and development of new pharmacological agents (D. Karati et al., 2022).
Future Directions
properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-7-8(3-4-9(10)11)13-6-2-5-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRUKEFNWGKHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-3-methoxyphenyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

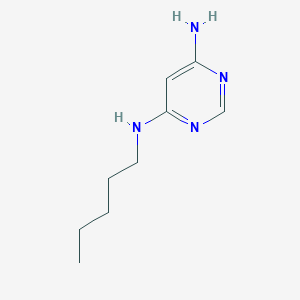
![{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid](/img/structure/B1471254.png)
![3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B1471255.png)
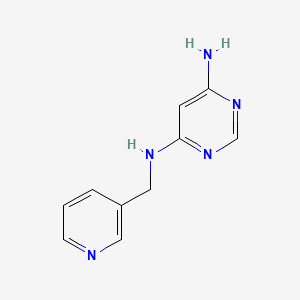
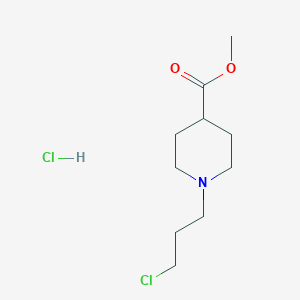
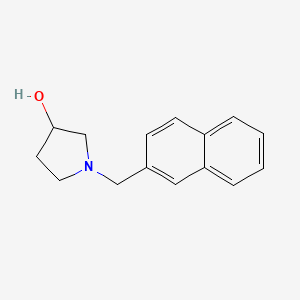
![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1471266.png)
![2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1471267.png)
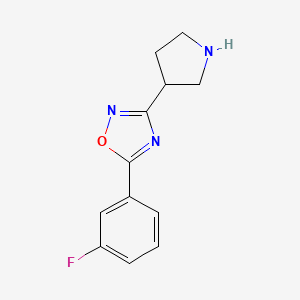
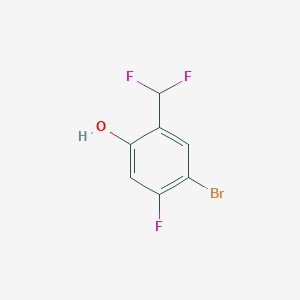
![2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471271.png)
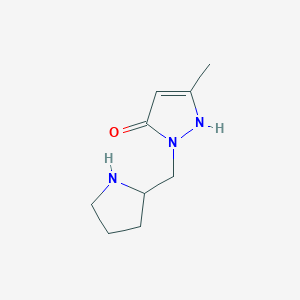
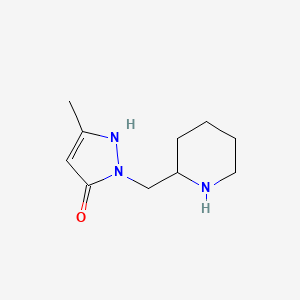
![4-[(Pyrrolidin-1-yl)methyl]oxan-4-ol](/img/structure/B1471275.png)